molecular formula C12H20ClN5 B15111333 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15111333
M. Wt: 269.77 g/mol
InChI Key: QDUQKJKNJQOWHC-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

    Alkylation: The next step involves the alkylation of the pyrazole ring.

    Formation of the Final Compound: The final step involves the reaction of the alkylated pyrazole with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may yield pyrazole derivatives with reduced functional groups .

Scientific Research Applications

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(14-16)8-13-12-10(3)9-17(5-2)15-12;/h6-7,9H,4-5,8H2,1-3H3,(H,13,15);1H

InChI Key

QDUQKJKNJQOWHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)CC.Cl

Origin of Product

United States

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